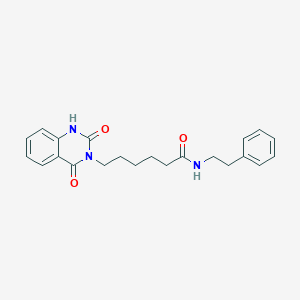

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

Description

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a quinazoline-based compound featuring a hexanamide linker and a phenethylamide substituent. The quinazoline core, a bicyclic structure with two nitrogen atoms, is modified at the 3-position with a six-carbon chain terminating in a phenethyl group. The compound’s synthesis likely follows standard amide coupling and cyclization protocols, as seen in structurally similar analogs .

Properties

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZKTXXBLLFCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide generally involves multi-step organic reactions. One common method begins with the formation of the quinazolinone core, followed by amide coupling with a phenethylhexanamide moiety.

Step 1: : Formation of the quinazolinone core: Starting from anthranilic acid, the compound undergoes cyclization with formamide under heating conditions to produce the quinazolinone core.

Step 2: : N-alkylation: The quinazolinone is then subjected to an N-alkylation reaction using bromohexane to introduce the hexanamide group.

Step 3:

Industrial Production Methods

Industrial production of this compound typically scales up the lab-based synthesis using reactors designed to handle the required reaction conditions and volumes. The process involves optimized reaction conditions to ensure high yield and purity, with continuous monitoring and quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide can undergo various chemical reactions, including:

Oxidation: : This compound can be oxidized at different positions depending on the reaction conditions and reagents used.

Reduction: : Reduction reactions can modify the quinazolinone core or other functional groups attached to it.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other parts of the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Substitution reactions may involve reagents like halogens (Cl₂, Br₂), nucleophiles (amines, alcohols), and catalysts to facilitate the reaction.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. They can include oxidized derivatives, reduced forms, or substituted versions of the original compound.

Scientific Research Applications

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide has diverse applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: : Studied for its pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: : Applied in the development of pharmaceuticals and as a precursor in organic synthesis.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the observed pharmacological effects. The quinazolinone core is crucial for binding to these targets, with modifications enhancing specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Quinazoline-Based sEH Inhibitors

describes five quinazoline derivatives with varying substituents and chain lengths. Key comparisons include:

- Substituents : The phenethyl group in the target compound may enhance lipophilicity and membrane permeability relative to the dihydrobenzo dioxin (polar) or bromopyridine (bulky halogenated) groups .

- Synthesis Efficiency : Yields for hexanamide analogs in range from 20–35%, suggesting the target compound’s synthesis may require optimization depending on substituent reactivity .

Thioxo-Quinazoline Derivative

describes N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)hexanamide, which replaces one oxygen atom in the quinazoline dioxo group with sulfur:

- Core Modification : The thioxo group in the analog may alter hydrogen-bonding interactions and redox reactivity compared to the dioxo configuration in the target compound .

Triazole-Based Compounds

highlights triazole derivatives (e.g., N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide), which differ fundamentally in core structure:

- Core Activity: Triazoles are known for metal-binding and antimicrobial activity, whereas quinazolines often target enzymatic pathways like sEH inhibition .

- Synthetic Routes : Triazoles are typically synthesized via click chemistry, contrasting with the stepwise amidation/cyclization used for quinazolines .

Biological Activity

6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves several key steps:

- Formation of the Quinazolinone Core : Derived from anthranilic acid derivatives through cyclization with formamide.

- Functionalization : Introduction of 2,4-dioxo groups via oxidation reactions.

- Amide Formation : Coupling with a hexanamide derivative using coupling reagents like EDCI or DCC.

- Final Modifications : Attachment of phenethyl groups to enhance biological activity.

The biological activity of quinazolinone derivatives often involves interaction with various molecular targets such as enzymes and receptors. The mechanism can include:

- Enzyme Inhibition : Targeting kinases or proteases involved in signaling pathways.

- Receptor Modulation : Influencing receptor activity that regulates cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial activity. For instance, studies have shown:

- Antibacterial Activity : Compounds similar to this compound demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : Some derivatives have shown effectiveness against Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Quinazolinone derivatives have also been evaluated for their anti-inflammatory properties. For example, certain compounds demonstrated the ability to inhibit bovine serum albumin denaturation and exhibited radical scavenging activities, indicating potential for therapeutic use in inflammatory conditions .

Case Studies

- Study on Antimicrobial Activity :

- Anti-inflammatory Study :

Data Summary

| Biological Activity | Tested Organisms | MIC Values (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 625 - 1250 |

| Pseudomonas aeruginosa | <1000 | |

| Antifungal | Candida albicans | Significant activity |

Q & A

Q. Key variables affecting yield :

| Parameter | Impact on Yield/Purity |

|---|---|

| Solvent choice | Dioxane improves solubility of intermediates but may require post-reaction purification . |

| Temperature | Reflux (~100–120°C) optimizes reaction kinetics but risks decomposition of sensitive groups. |

| Catalyst | DMAP or HOBt enhances coupling efficiency in amide formation . |

Advanced Consideration : Side reactions (e.g., hydrolysis of the dioxo group) can occur under acidic/basic conditions. Use inert atmospheres and controlled pH to mitigate this.

How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives like this compound?

Answer:

Discrepancies in biological data (e.g., IC50 values) may arise from:

- Experimental design : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7 in anticancer assays) or assay protocols (MTT vs. ATP-based viability) .

- Compound stability : Hydrolysis of the dioxo group under physiological conditions may reduce bioactivity in long-term assays. Validate stability via HPLC or LC-MS before testing .

Q. Methodological resolution :

Standardize assays : Use harmonized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity screening.

Control for degradation : Include stability studies (e.g., pH 7.4 buffer incubation) to confirm intact compound structure during assays.

What advanced computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

Computational tools like COMSOL Multiphysics and AI-driven platforms can model:

- ADME properties : Predict logP (lipophilicity) and CYP450 metabolism using QSAR models .

- Receptor binding : Molecular docking (e.g., AutoDock Vina) to assess interactions with targets like TACE (TNF-α converting enzyme) .

Case Study : A 2025 study integrated COMSOL simulations with experimental data to optimize membrane permeability predictions for quinazolinone derivatives, achieving <10% error vs. in vitro assays .

How should researchers design in vivo studies to evaluate the therapeutic potential of this compound while minimizing off-target effects?

Answer:

Experimental Design :

- Dosing regimen : Start with subchronic toxicity studies (14–28 days) in rodents, monitoring liver/kidney function (AST, ALT, BUN).

- Bioavailability : Use PEGylated nanoparticles or liposomal encapsulation to enhance solubility and reduce first-pass metabolism .

Q. Advanced Analysis :

- Metabolite profiling : LC-MS/MS to identify active/toxic metabolites.

- Tissue distribution : Radiolabel the compound (e.g., 14C-tagged) to track accumulation in target organs.

What analytical techniques are critical for characterizing structural isomers or impurities in this compound?

Answer:

- HPLC-DAD/MS : Resolves isomers (e.g., regioisomers at the quinazolinone core) and quantifies purity (>95% threshold for pharmacological studies) .

- 2D NMR (HSQC, HMBC) : Assigns stereochemistry and confirms amide bond configuration .

Example : A 2024 study used 1H-13C HMBC to resolve ambiguity in the substitution pattern of a similar quinazolinone-acetamide derivative .

What strategies can address low aqueous solubility of this compound in preclinical formulations?

Answer:

Methodological Solutions :

How can researchers validate the proposed mechanism of action (e.g., kinase inhibition) for this compound?

Answer:

Stepwise Validation :

In vitro kinase assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-Glo assays .

Cellular target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

CRISPR knockout models : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines.

Data Interpretation : Contradictions between in vitro and cellular data may indicate off-target effects or metabolite-mediated activity.

What are the best practices for synthesizing and handling light-sensitive intermediates in the synthesis of this compound?

Answer:

Key Protocols :

- Light-sensitive steps : Conduct reactions under amber glassware or red light for intermediates with conjugated carbonyl groups (e.g., quinazolinone core) .

- Stability testing : Monitor degradation via UV-Vis spectroscopy (λmax 320–400 nm for dioxo groups) over 24–72 hours.

Example : A 2023 study reported 30% degradation of a similar compound after 48-hour exposure to fluorescent light, mitigated by adding antioxidants (e.g., BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.